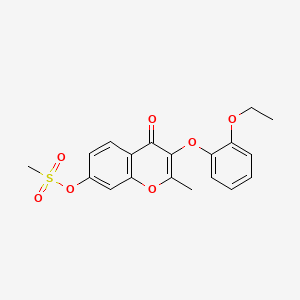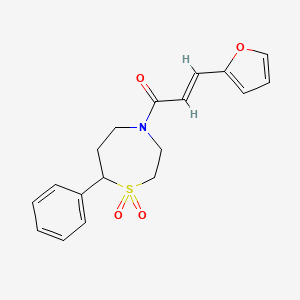
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This molecule features a pyrazine ring, a tetrazole ring, and a methoxyethyl group, making it structurally complex and biologically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of the tetrazole ring. This involves the cyclization of an azide precursor with nitrile under acidic conditions.
Methoxyethyl Attachment: : The methoxyethyl group is introduced through a substitution reaction, typically using an alkyl halide.
Pyrazine Carboxamide Formation: : The pyrazine ring is constructed via a condensation reaction between a diamine and a dicarboxylate ester, followed by amidation to introduce the carboxamide group.
Industrial Production Methods
Batch Synthesis: : In an industrial setting, batch synthesis is used, where each reaction step is performed sequentially in large reactors.
Continuous Flow Synthesis: : For more efficient production, continuous flow synthesis may be employed, allowing for the simultaneous and continuous passage of reactants through a reactor.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : The tetrazole ring can be reduced to produce amine derivatives.
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Lewis acids like aluminum chloride for electrophilic aromatic substitution.
Major Products
Oxidation Products: : Aldehydes and carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Halogenated, nitro, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry studies.
Biology
Investigated for its potential as an enzyme inhibitor.
Explored for its role in biochemical pathways related to cellular signaling.
Medicine
Evaluated for its anti-inflammatory and anticancer properties.
Studied for its potential as a therapeutic agent in metabolic disorders.
Industry
Utilized in the development of new materials with specific electronic properties.
Applied in the synthesis of specialty chemicals for agricultural use.
Mecanismo De Acción
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide exerts its effects through binding to specific molecular targets, often involving enzyme inhibition. The compound interacts with active sites on enzymes, disrupting normal biochemical processes. This action can lead to altered cellular functions, which are leveraged for therapeutic effects in medicine.
Comparación Con Compuestos Similares
Comparison and Uniqueness
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide: : Lacks the methoxyethyl group, leading to different biochemical interactions.
N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide: : Features a hydroxyethyl group instead of methoxyethyl, influencing solubility and reactivity.
List of Similar Compounds
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
N-(4-(4-(2-chloroethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide stands out due to its unique methoxyethyl group, contributing to distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-25-9-8-21-15(24)22(20-19-21)12-4-2-11(3-5-12)18-14(23)13-10-16-6-7-17-13/h2-7,10H,8-9H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPSFHMZKJOGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
![oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate](/img/structure/B2375900.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)



![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2375915.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2375917.png)
![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)

